Isouron
Overview
Description
Isouron is a herbicide that has shown excellent effects in both pre- and post-emergence applications against broadleaved and grass weeds . It has been developed for use in sugarcane, several other crops, and non-cropland areas . The chemical name for Isouron is 3-(5-tert-Butylisoxazol-3-yl)-1,1-dimethylurea .
Molecular Structure Analysis
The molecular formula of Isouron is C10H17N3O2 . It has a molecular weight of 211.26 g/mol . The InChI Key for Isouron is JLLJHQLUZAKJFH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
Isouron is a solid substance with a molecular weight of 211.26 g/mol . It has a LogP value of 1.98, indicating its lipophilicity . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.
Scientific Research Applications
1. Degradation of Herbicide Isouron by Rhizoctonia solani
- Application Summary : This study focused on the degradation of the herbicide Isouron by the fungus Rhizoctonia solani. The purpose of this study was to establish the metabolic fate of the persistence of this herbicide in the environment .
- Methods of Application : The fungus was cultured aerobically at 28°C for 48 hours on a reciprocal shaker. The culture was then transferred into a medium composed of various substances, including 0.01% isouron .
- Results : The fungus was found to degrade Isouron by demethylation of the urea group and hydroxylation of the tert-butyl group at the isoxazole ring .
2. Interactions Between the Herbicide Isouron and Selected Antidotes on Corn Hybrids
- Application Summary : This research evaluated the efficacy of the herbicide antidotes NA, R-25788, cyometrinil, and CGA-92194 in protecting corn hybrids against injury from preemergence applications of Isouron .
- Methods of Application : Isouron was tested at 0.3, 0.6, 0.9 and 1.2 kg/ha and its activity on corn was rate-dependent .
- Results : Rates higher than 0.6 kg/ha were extremely phytotoxic to corn causing severe stunting and often death of the treated plants .
3. Uptake and Metabolism of Isouron in Rice
- Application Summary : This study investigated the uptake and metabolism of Isouron in rice seedlings .
- Methods of Application : Isouron was added to the nutrient solution in which rice seedlings were growing .
- Results : Isouron was observed by the rice roots and translocated rapidly to the shoot .
4. Isouron as a Potent Inhibitor of Photosynthesis
- Application Summary : Isouron has been identified as a potent inhibitor of photosynthesis, which makes it an excellent weed control agent. It can be applied at relatively low rates for preemergence field applications .
- Methods of Application : The specific methods of application can vary, but generally involve applying Isouron to the soil before the emergence of weeds .
- Results : The use of Isouron has been shown to effectively control weed growth, thereby improving crop yields .
5. Mineralization and Metabolism of Isouron in Aqueous Environment
- Application Summary : This research investigated the mineralization and metabolism of Isouron in an aqueous environment .
- Methods of Application : Isouron was added to water samples, and the changes in its chemical structure were monitored over time .
- Results : The study found that Isouron was mineralized to a certain extent in sewage samples, but less so in river-water samples. It was also found that Isouron was converted mainly to organic compounds, presumably by metabolism .
6. Isouron in Non-Crop Land Weed Control
- Application Summary : Isouron is used for weed control in non-crop lands .
- Methods of Application : Isouron is applied to the soil to prevent the emergence of weeds .
- Results : The application of Isouron has been found to be effective in controlling weed growth in non-crop lands .
7. Isouron as a Growth Regulator
- Application Summary : Low concentrations of Isouron may act as growth regulators for the main crop metabolism .
- Methods of Application : The specific methods of application can vary, but generally involve applying Isouron to the soil before the emergence of crops .
- Results : The use of Isouron has been shown to effectively control weed growth, thereby improving crop yields .
8. Isouron in Fallow Land or Noncropland Weed Control
- Application Summary : The herbicide Isouron possesses marginal selectivity, hence its proposed use has been in fallow land or in noncropland weed control .
- Methods of Application : Isouron is applied to the soil to prevent the emergence of weeds .
- Results : The application of Isouron has been found to be effective in controlling weed growth in non-crop lands .
9. Isouron’s Effect on Protein Synthesis in Soybean
- Application Summary : The monomethylated derivative of Isouron suppressed the protein synthesis in soybean .
- Methods of Application : The specific methods of application can vary, but generally involve applying Isouron to the soil before the emergence of soybean .
- Results : The use of Isouron has been shown to suppress the protein synthesis in soybean .
Safety And Hazards
Isouron is classified as Acute toxicity, Oral (Category 4), H302 and Acute toxicity, Inhalation (Category 4), H332 . This means it is harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)11-9(14)13(4)5/h6H,1-5H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLJHQLUZAKJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042079 | |
Record name | Isouron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isouron | |
CAS RN |
55861-78-4 | |
Record name | Isouron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55861-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isouron [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055861784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isouron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1042079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBG244KQOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.